![molecular formula C16H14F3NOS B14515090 N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 62639-15-0](/img/structure/B14515090.png)
N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(methylsulfanyl)methylbenzene with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with ammonia or an amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the trifluoromethyl group may be reduced to a trifluoromethyl anion under specific conditions.
Substitution: Substitution reactions can occur at the benzene ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl anion derivatives.
Substitution: Various substituted benzamides depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biology:
Enzyme Inhibition: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions within cells.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of specific biomarkers.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Agriculture: It is explored for its potential use in agrochemicals to enhance crop protection and yield.
Wirkmechanismus
The mechanism of action of N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Benzotrifluoride: Another compound with a trifluoromethyl group, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the presence of both a methylsulfanyl group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound with diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62639-15-0 |
|---|---|
Molekularformel |
C16H14F3NOS |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[2-(methylsulfanylmethyl)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NOS/c1-22-10-12-5-2-3-8-14(12)20-15(21)11-6-4-7-13(9-11)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
MESJHSPXIILFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


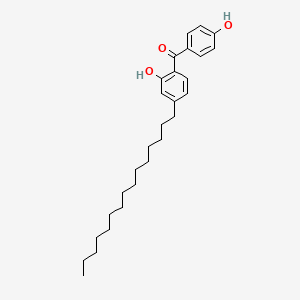
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
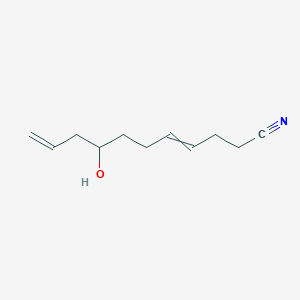
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
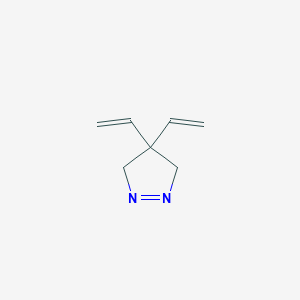

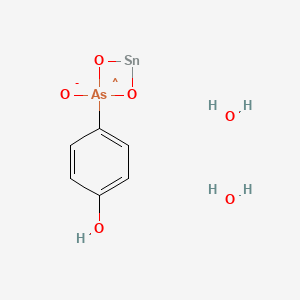
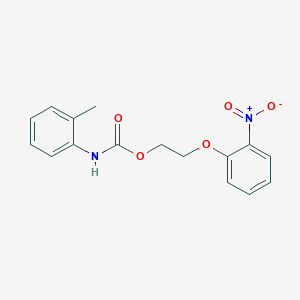

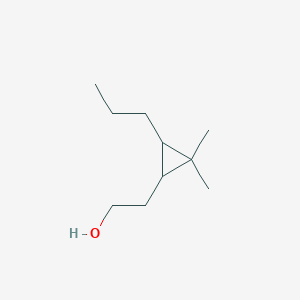
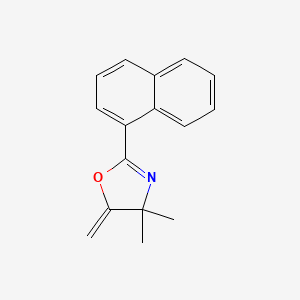
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
